BenchChemオンラインストアへようこそ!

Fosphenytoin sodium hydrate

venous irritation phlebitis injection site tolerability

Fosphenytoin sodium hydrate is the phosphate ester prodrug of phenytoin, classified as a hydantoin-derivative anticonvulsant. It was specifically designed to overcome the significant parenteral delivery limitations of phenytoin sodium injection—namely poor aqueous solubility (20–25 μg/mL for phenytoin free acid), reliance on a highly alkaline vehicle (pH ~12, 40% propylene glycol, 10% ethanol), and associated local and systemic intolerance.

Molecular Formula C₁₆H₁₃N₂Na₂O₆P (anhydrous)
Molecular Weight 406.24
Cat. No. B1159679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosphenytoin sodium hydrate
Synonyms5,5-Diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione Sodium Salt Hydrate;  ACC 9653 Hydrate;  ACC 9653-010 Hydrate;  CI 982 Hydrate;  Cetebyx Hydrate;  Pro-Epanutin Hydrate
Molecular FormulaC₁₆H₁₃N₂Na₂O₆P (anhydrous)
Molecular Weight406.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosphenytoin Sodium Hydrate Procurement Guide: Comparator-Based Differentiation for Parenteral Anticonvulsant Selection


Fosphenytoin sodium hydrate is the phosphate ester prodrug of phenytoin, classified as a hydantoin-derivative anticonvulsant [1]. It was specifically designed to overcome the significant parenteral delivery limitations of phenytoin sodium injection—namely poor aqueous solubility (20–25 μg/mL for phenytoin free acid), reliance on a highly alkaline vehicle (pH ~12, 40% propylene glycol, 10% ethanol), and associated local and systemic intolerance [2]. Upon intravenous or intramuscular administration, fosphenytoin is rapidly and completely converted to active phenytoin by endogenous phosphatases, with a conversion half-life of 8–15 minutes [1]. Dosing is expressed in phenytoin sodium equivalents (PE), where 1.5 mg fosphenytoin sodium hydrate yields 1 mg phenytoin sodium [3].

Why Parenteral Phenytoin Sodium and Alternative Anticonvulsants Cannot Simply Be Substituted for Fosphenytoin Sodium Hydrate


Although fosphenytoin is a prodrug whose therapeutic effect is entirely mediated by phenytoin, the parent compound phenytoin sodium injection cannot be considered a functionally equivalent substitute. Parenteral phenytoin sodium is formulated at pH ~12 in a vehicle containing 40% propylene glycol and 10% ethanol [1]; this extreme alkalinity and organic co-solvent burden drives clinically significant venous irritation, phlebitis, and cording, and mandates slow infusion rates (≤50 mg/min) with cardiac monitoring [2]. Fosphenytoin sodium hydrate, in contrast, is formulated as a purely aqueous, ready-mixed solution buffered to pH 8.6–9.0 with tromethamine, enabling both IV and IM administration with substantially reduced local toxicity . Furthermore, other parenteral anticonvulsants such as levetiracetam or valproate operate through entirely different molecular targets and cannot replicate the voltage-gated sodium channel blockade that defines the phenytoin/fosphenytoin pharmacodynamic class [3]. The quantitative evidence below establishes precisely where fosphenytoin sodium hydrate demonstrates verifiable differentiation that drives scientific selection and procurement decisions.

Fosphenytoin Sodium Hydrate Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Comparators


Venous Irritation and Phlebitis: Head-to-Head RCT of Fosphenytoin Sodium Hydrate vs. Equimolar Phenytoin Sodium

In a randomized, double-blind, two-period crossover study in 12 healthy volunteers, a single 30-minute IV infusion of fosphenytoin sodium hydrate (375 mg, equimolar to 250 mg phenytoin sodium) resulted in significantly less venous irritation than phenytoin sodium. Phenytoin caused significant pain at the infusion site in all 12 subjects, phlebitis in 8 of 12 (67%), and cording in 6 of 12 (50%) [1]. In contrast, fosphenytoin sodium hydrate produced only mild pain in 2 of 12 subjects (17%), one incident of phlebitis (8%), and no erythema or cording [1].

venous irritation phlebitis injection site tolerability

Maximum Tolerated IV Infusion Rate: Fosphenytoin Sodium Hydrate Enables 2- to 3-Fold Faster Administration Than Phenytoin Sodium

Fosphenytoin sodium hydrate can be safely administered intravenously at rates up to 150 mg PE/min in adults, compared with a maximum of 50 mg/min for phenytoin sodium injection [1]. This 3-fold faster rate is possible because fosphenytoin does not contain the propylene glycol/ethanol vehicle responsible for cardiovascular depression and hypotension associated with rapid phenytoin infusion. Loading doses (e.g., 18–20 mg PE/kg) can be completed in approximately 10–15 minutes with fosphenytoin versus 30–50 minutes with phenytoin [2].

infusion rate status epilepticus dose administration speed

Intramuscular Bioavailability: Fosphenytoin Sodium Hydrate Achieves 100% IM Phenytoin Bioavailability vs. Erratic IM Absorption of Phenytoin Sodium

Fosphenytoin sodium hydrate, administered intramuscularly, delivers phenytoin with essentially 100% bioavailability relative to intravenous administration [1]. In a rabbit pharmacokinetic study, mean peak plasma phenytoin concentration (Cmax) was 158% higher (P=0.0277) following IM fosphenytoin compared with IM phenytoin sodium, and the AUC(0–120) was also significantly higher (P=0.0277) [2]. In contrast, IM phenytoin sodium leads to erratic absorption due to precipitation of phenytoin crystals at the injection site when the alkaline vehicle is neutralized by tissue pH [3]. The FDA-approved label confirms that fosphenytoin is completely bioavailable following IM administration, with peak concentrations occurring at approximately 30 minutes post-dose [4].

intramuscular administration bioavailability therapeutic drug monitoring

Formulation pH and Aqueous Vehicle: Fosphenytoin Sodium Hydrate Eliminates Propylene Glycol and Extreme Alkalinity of Phenytoin Sodium Injection

Parenteral phenytoin sodium must be solubilized in a vehicle containing 40% propylene glycol and 10% ethanol, adjusted to pH ~12 with sodium hydroxide [1]. This extreme alkalinity directly causes venous irritation and carries risk of tissue necrosis upon extravasation. Fosphenytoin sodium hydrate is freely soluble in purely aqueous solutions and is formulated as a ready-mixed, sterile solution buffered with tromethamine (TRIS) to pH 8.6–9.0—close to physiological pH [2]. The aqueous solubility of fosphenytoin exceeds 50 mg/mL, compared with phenytoin free acid solubility of only 20–25 μg/mL at neutral pH [3].

formulation pH aqueous solubility pharmaceutical vehicle safety

Reconstituted and Diluted Solution Stability: Fosphenytoin Sodium Hydrate Demonstrates ≥30-Day Stability Under Multiple Storage Conditions

Fosphenytoin sodium hydrate, either undiluted in polypropylene syringes or diluted with 0.9% NaCl or D5W in PVC bags, remains chemically stable for at least 30 days when stored at room temperature (25°C), refrigerated (4°C), or frozen (−20°C) [1]. After removal from freezer storage, fosphenytoin can be thawed, held at 4°C or 25°C for 7 days, and then returned to the freezer for an additional 7 days without significant degradation [1]. In contrast, phenytoin sodium injection diluted in common IV solutions is prone to precipitation of phenytoin free acid within hours unless the pH is maintained above the pKa (8.3), limiting its stability and compatibility [2].

drug stability compounding hospital pharmacy storage

CE-Fosphenytoin Sodium vs. Fosphenytoin Sodium Hydrate (Cerebyx®): Pharmacokinetic Bioequivalence and Comparable Safety Profile

In a pivotal clinical trial comparing CE-fosphenytoin sodium (Captisol-enabled formulation) with fosphenytoin sodium hydrate (Cerebyx®) and phenytoin sodium, the two fosphenytoin formulations demonstrated bioequivalence for both IV and IM administration. The geometric mean ratio of AUC for total and free phenytoin between CE-fosphenytoin and Cerebyx® was 0.98–1.06, falling within the standard bioequivalence range of 0.80–1.25 [1]. Both formulations showed clearly superior tolerability compared with IV phenytoin sodium, with similar low rates of drug-related adverse events [1]. This confirms that fosphenytoin sodium hydrate (Cerebyx®) is the reference standard against which new formulations are measured.

biosimilar Captisol therapeutic equivalence

Fosphenytoin Sodium Hydrate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Emergency Department and ICU Parenteral Anticonvulsant Loading for Status Epilepticus

Fosphenytoin sodium hydrate is the preferred parenteral phenytoin-class agent for rapid loading in status epilepticus when benzodiazepine-first-line therapy fails. The evidence for this application is tripartite: (1) it can be infused at 150 mg PE/min—3 times faster than phenytoin sodium (50 mg/min), reducing time-to-therapeutic concentration by 20–30 minutes [1]; (2) the purely aqueous, propylene glycol-free formulation eliminates the risk of propylene glycol-associated cardiovascular depression and metabolic acidosis, even at high loading doses of 18–20 mg PE/kg [2]; and (3) in a randomized controlled trial, fosphenytoin produced phlebitis in only 8% of recipients vs. 67% with equimolar phenytoin sodium [3]. Procurement for hospital ED and ICU formularies should prioritize fosphenytoin sodium hydrate as the standard phenytoin-class parenteral anticonvulsant.

IM Administration for Seizure Control When IV Access Is Unavailable (Pre-Hospital, Nursing Home, Pediatric)

Unlike phenytoin sodium injection, which cannot be administered intramuscularly due to precipitation and erratic absorption, fosphenytoin sodium hydrate is 100% bioavailable by the IM route and achieves therapeutic plasma phenytoin concentrations within 30 minutes of injection [1]. This route flexibility is supported by direct pharmacokinetic evidence in both animal models (158% higher Cmax vs. IM phenytoin sodium, P=0.0277) and human clinical data [2]. Procurement for pre-hospital emergency medical services, skilled nursing facilities, and pediatric units where IV access may be difficult or delayed should include fosphenytoin sodium hydrate as the only phenytoin-class agent suitable for IM administration.

Hospital Pharmacy Batch Compounding and Decentralized Dose Storage

The demonstrated ≥30-day stability of fosphenytoin sodium hydrate when undiluted in polypropylene syringes or diluted in NaCl 0.9% or D5W in PVC bags—under room temperature, refrigerated, or frozen conditions—enables central pharmacy batch preparation of patient-specific doses and deployment to automated dispensing cabinets on nursing units [1]. This stability profile contrasts with phenytoin sodium injection, which is prone to precipitation upon dilution and cannot be compounded in advance. Procurement decision-makers evaluating total cost of ownership should account for waste reduction from unused partially-administered vials and decreased IV line replacement costs due to reduced phlebitis rates.

Reference Standard for Fosphenytoin Bioequivalence and Quality Control Testing

Fosphenytoin sodium hydrate (Cerebyx®) is the established reference listed drug (RLD) against which all new fosphenytoin formulations—including CE-fosphenytoin sodium—must demonstrate bioequivalence, as shown by the geometric mean ratio range of 0.98–1.06 in comparative pharmacokinetic studies [1]. The USP monograph specifies fosphenytoin sodium hydrate content of 98.0–102.0% (anhydrous basis), pH 8.5–9.5 for a 75 mg/mL solution, and impurity limits of ≤0.1% phenytoin and ≤0.5% total impurities [2]. For analytical reference standard procurement and formulation development quality control, fosphenytoin sodium hydrate of USP reference standard grade is the essential comparator material.

Quote Request

Request a Quote for Fosphenytoin sodium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.